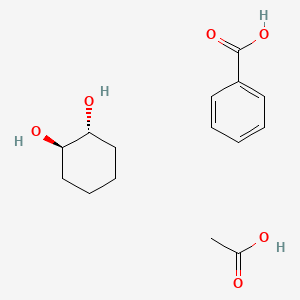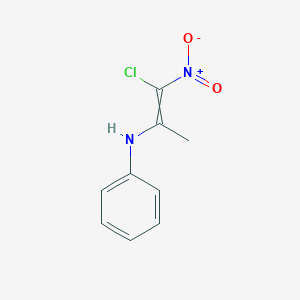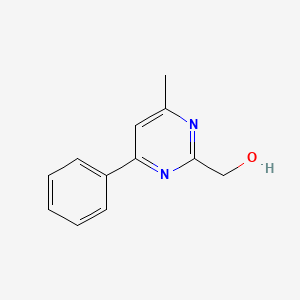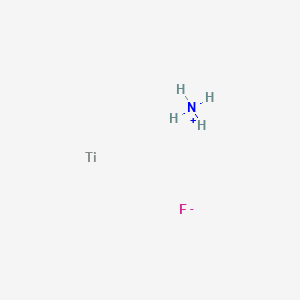
N'',N'''-1,2-Phenylenediguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’‘,N’‘’-1,2-Phenylenediguanidine is a compound belonging to the guanidine family, characterized by the presence of two guanidine groups attached to a 1,2-phenylenediamine backbone. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’‘,N’‘’-1,2-Phenylenediguanidine typically involves the reaction of 1,2-phenylenediamine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with 1,2-phenylenediamine in the presence of coupling reagents or metal catalysts . Another efficient guanidylating agent is S-methylisothiourea, which can be used under similar conditions .
Industrial Production Methods: Industrial production of guanidines, including N’‘,N’‘’-1,2-Phenylenediguanidine, often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: N’‘,N’‘’-1,2-Phenylenediguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The guanidine groups can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles, often under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imines or amines, while substitution reactions can introduce various functional groups onto the guanidine moiety .
Aplicaciones Científicas De Investigación
N’‘,N’‘’-1,2-Phenylenediguanidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as hypertension and diabetes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N’‘,N’‘’-1,2-Phenylenediguanidine involves its interaction with molecular targets such as DNA and enzymes. The compound can bind to the minor groove of DNA, affecting its structure and function . Additionally, it can inhibit kinase activity by interacting with the active sites of these enzymes, thereby modulating various cellular pathways .
Comparación Con Compuestos Similares
- N’‘,N’‘’-1,3-Phenylenediguanidine
- N’‘,N’‘’-1,4-Phenylenediguanidine
- N’‘,N’‘’-1,2-Ethylenediguanidine
Comparison: N’‘,N’‘’-1,2-Phenylenediguanidine is unique due to its specific 1,2-phenylenediamine backbone, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and reactivity patterns, making it a valuable compound for targeted applications .
Propiedades
Número CAS |
63677-36-1 |
|---|---|
Fórmula molecular |
C8H12N6 |
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
2-[2-(diaminomethylideneamino)phenyl]guanidine |
InChI |
InChI=1S/C8H12N6/c9-7(10)13-5-3-1-2-4-6(5)14-8(11)12/h1-4H,(H4,9,10,13)(H4,11,12,14) |
Clave InChI |
BBXYBXZOUMQIBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N=C(N)N)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



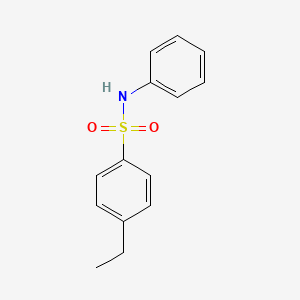
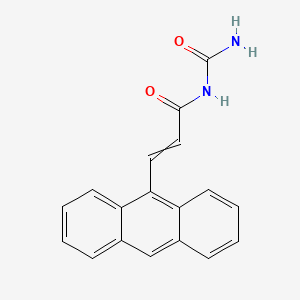
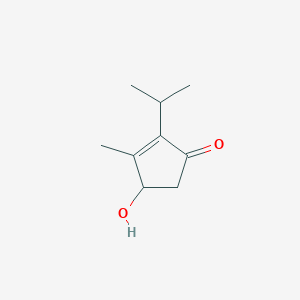


![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)
![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)

